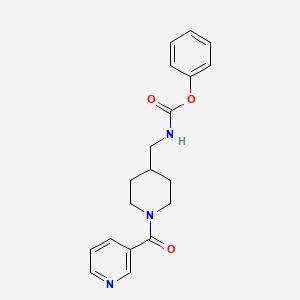
Phenyl ((1-nicotinoylpiperidin-4-yl)methyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phenyl ((1-nicotinoylpiperidin-4-yl)methyl)carbamate, also known as NPC, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of cholinesterase enzymes and has been studied for its potential use in the treatment of Alzheimer's disease.
Aplicaciones Científicas De Investigación
Biological Monitoring and Metabolism
Phenyl carbamates, like phenmedipham, have been studied for their metabolism in biological systems, highlighting the significance of monitoring metabolite levels in occupational exposure scenarios. For instance, research on phenmedipham, a related carbamate herbicide, has shed light on its metabolic breakdown and the importance of detecting metabolites such as m-toluidine in urine for biological monitoring purposes (Schettgen, Weiss, & Angerer, 2001).
Synthetic Chemistry Applications
Phenyl carbamates play a crucial role in synthetic chemistry, serving as intermediates in the synthesis of various compounds. For example, a method for synthesizing highly enantioenriched trans-1,2-amino alcohols through the addition of phenyl carbamate to meso-epoxides has been developed, showcasing the utility of carbamates in producing key intermediates for pharmaceuticals and other chemicals (Birrell & Jacobsen, 2013).
Green Chemistry and Sustainable Synthesis
The synthesis of phenyl carbamates from green and efficient routes is a significant area of research, emphasizing sustainable chemical processes. Studies have explored the synthesis of methyl N-phenyl carbamate from aniline using methyl formate as a carbonylating agent, demonstrating high yields under mild conditions, which is preferable for environmental sustainability (Yalfani et al., 2015).
Detection and Sensing Applications
Phenyl carbamates have been utilized in developing sensors for detecting various substances, including pesticides. A study focusing on the detection of phenyl carbamate pesticides (e.g., carbaryl) using nano carbon black-based screen printed sensors highlights the potential of phenyl carbamates in environmental monitoring and food safety (Della Pelle et al., 2018).
Antimitotic Agents and Pharmaceutical Research
Research into phenyl carbamates has also extended into pharmaceuticals, particularly as antimitotic agents. Chiral isomers of specific carbamate compounds have shown activity in biological systems, indicating the potential for therapeutic applications (Temple & Rener, 1992).
Propiedades
IUPAC Name |
phenyl N-[[1-(pyridine-3-carbonyl)piperidin-4-yl]methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c23-18(16-5-4-10-20-14-16)22-11-8-15(9-12-22)13-21-19(24)25-17-6-2-1-3-7-17/h1-7,10,14-15H,8-9,11-13H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HQIKTAILFQOXEG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1CNC(=O)OC2=CC=CC=C2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-(2-(7-chloro-3-oxo-2,3-dihydrobenzo[f][1,4]oxazepin-4(5H)-yl)ethyl)-6-oxopiperidine-3-carboxamide](/img/structure/B2775561.png)
![N-[(Z)-(4-chlorophenyl)methylideneamino]-2,5-bis(2,2,2-trifluoroethoxy)benzamide](/img/structure/B2775562.png)

![1-(3-Cyclopentyl-1-bicyclo[1.1.1]pentanyl)-N-methylmethanamine](/img/structure/B2775568.png)
![6-Fluoro-1-[(4-methoxyphenyl)methyl]-3-(4-methoxyphenyl)sulfonylquinolin-4-one](/img/structure/B2775569.png)
![Ethyl 2-[(2,4-dichlorophenyl)sulfonylamino]-3-[3-(1,3-dioxoisoindol-2-yl)propylsulfanyl]propanoate](/img/structure/B2775570.png)


![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2,6-difluorobenzamide](/img/structure/B2775577.png)
![(3E)-3-{[(3,4-dimethoxyphenyl)amino]methylene}-1-(4-methylbenzyl)-1H-2,1-benzothiazin-4(3H)-one 2,2-dioxide](/img/structure/B2775578.png)

